beta-D-tagatopyranose

Description

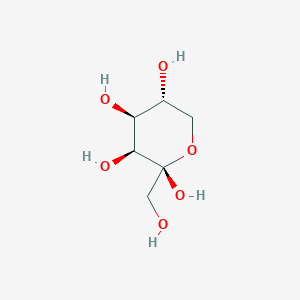

Structure

3D Structure

Properties

CAS No. |

20197-42-6 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1 |

InChI Key |

LKDRXBCSQODPBY-DPYQTVNSSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

melting_point |

134.5 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Stereostructure of β-D-Tagatopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose, is a functional monosaccharide with significant potential in the food and pharmaceutical industries. As an epimer of D-fructose, it exhibits approximately 92% of the sweetness of sucrose (B13894) with only about one-third of the calories. Its low glycemic index and prebiotic properties have made it a subject of intensive research for applications in functional foods and as a potential therapeutic agent. The stereochemistry of D-tagatose is crucial to its biological activity and physical properties. In aqueous solution, D-tagatose exists as an equilibrium mixture of different tautomers, including α- and β-pyranose and furanose forms, with the pyranose forms generally being more stable. This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of the β-D-tagatopyranose anomer, presenting key experimental data and workflows.

Physicochemical Properties

The fundamental physical and chemical properties of β-D-tagatopyranose are summarized in the table below. These properties are essential for its handling, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | --INVALID-LINK-- |

| CAS Number | 20197-42-6 | --INVALID-LINK-- |

| Melting Point | 134.5 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural analysis of carbohydrates in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide definitive information about the connectivity and stereochemistry of the molecule.

Note on Data Availability: While general NMR spectra for β-D-tagatopyranose are available, a complete and unambiguously assigned dataset with chemical shifts and coupling constants is not readily found in publicly accessible databases. The following tables are presented as a template for such data.

¹H NMR Data (Template)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | Data not available | Data not available | Data not available |

| H-1b | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6a | Data not available | Data not available | Data not available |

| H-6b | Data not available | Data not available | Data not available |

¹³C NMR Data (Template)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Crystallographic Data

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details.

Note on Data Availability: To date, the crystal structure of the α-anomer of D-tagatopyranose has been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, a specific entry for the β-D-tagatopyranose anomer was not found. The following table is a template for the crystallographic data that would be obtained from such an analysis.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and conformation of β-D-tagatopyranose.

Methodology:

-

Sample Preparation: A sample of D-tagatose (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10-20 mM. For the observation of hydroxyl protons, a solvent system such as 90% H₂O/10% D₂O or dry DMSO-d₆ can be used.

-

NMR Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired to observe the chemical shifts, multiplicities, and integration of all non-exchangeable protons.

-

¹³C NMR: A one-dimensional carbon spectrum, typically with proton decoupling, is acquired to identify the chemical shift of each unique carbon atom.

-

-

2D NMR Data Acquisition: A suite of two-dimensional NMR experiments is performed to establish through-bond and through-space connectivities:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, establishing the proton connectivity within the sugar ring.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming the assignment of all ring protons from a single, well-resolved resonance.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional conformation of the pyranose ring.

-

-

Data Analysis: The acquired spectra are processed and analyzed using specialized software. Chemical shifts are referenced to an internal or external standard. Coupling constants are measured to determine the relative stereochemistry of the protons, and NOE intensities are used to derive interproton distance restraints for conformational analysis.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of β-D-tagatopyranose in the solid state.

Methodology:

-

Crystallization: Single crystals of high purity β-D-tagatopyranose are grown. This is often the most challenging step and may require screening various conditions:

-

Solvent Systems: Common solvents for sugar crystallization include water, ethanol, methanol, and mixtures thereof.

-

Techniques: Slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution are commonly employed methods. The presence of impurities can significantly hinder crystallization.

-

-

X-ray Diffraction:

-

A suitable single crystal is selected, mounted on a goniometer, and typically cryo-cooled to minimize radiation damage.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

A model of the molecule is built into the electron density and refined against the experimental data to yield the final, high-resolution structure, including bond lengths, bond angles, and torsional angles.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of D-Tagatose

D-tagatose is only partially absorbed in the small intestine (approximately 20%). The absorbed portion is primarily metabolized in the liver via a pathway analogous to that of fructose. The unabsorbed D-tagatose is fermented by the gut microbiota in the large intestine.

An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-tagatopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a rare ketohexose, is a C-4 epimer of D-fructose and an isomer of D-galactose.[1] It is a naturally occurring monosaccharide found in small quantities in dairy products and the gum exudate of the tropical tree Sterculia setigera.[1] As a low-calorie bulk sweetener with approximately 92% the sweetness of sucrose, D-tagatose has garnered significant interest in the food, beverage, and pharmaceutical industries.[1][2] Its potential as an anti-diabetic and obesity control drug is also under investigation.[1] In aqueous solutions, D-tagatose exists as an equilibrium mixture of its various isomers, including the alpha and beta anomers in both pyranose and furanose ring forms. This guide focuses on the core physical and chemical properties of beta-D-tagatopyranose, a significant component of this equilibrium.

Physical Properties of D-Tagatose

Pure D-tagatose is a white, crystalline, and virtually odorless substance.[3][4] The following table summarizes the key quantitative physical properties of D-tagatose. It is important to note that many of these properties are reported for D-tagatose as a whole, which exists as an equilibrium mixture of its anomers in solution.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [3][5] |

| Molecular Weight | 180.16 g/mol | [3][5] |

| Melting Point | 134-134.5 °C | [3][5] |

| Solubility in Water | 58% (w/w) at 21 °C | [1] |

| Appearance | White crystalline substance | [3] |

Chemical Properties and Reactivity of this compound

This compound, as a cyclic hemiacetal form of D-tagatose, exhibits characteristic chemical properties of monosaccharides.

Mutarotation

Caption: Mutarotation of D-Tagatose in aqueous solution.

Maillard Reaction

As a reducing sugar, D-tagatose readily participates in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[4][10] This reaction is responsible for the development of desirable colors and flavors in baked goods and other thermally processed foods.[10][11] Studies have shown that tagatose exhibits a faster Maillard reaction compared to other reducing sugars like glucose, fructose, and xylose.[12] The reaction is influenced by factors such as temperature, pH, and the types of amino acids and sugars present.[12][13] The volatile products of the Maillard reaction involving tagatose include furans, furan (B31954) derivatives, pyrazines, and sulfur-containing compounds.[14]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.[15]

Measurement of Specific Rotation

Optical rotation is a characteristic property of chiral molecules like monosaccharides.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically distilled water.

-

Polarimeter Setup: A calibrated polarimeter with a sodium D-line light source (589 nm) is used. The sample cell has a known path length.

-

Measurement: The observed optical rotation (α) in degrees is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The temperature and wavelength are also reported.[15]

Analysis of Maillard Reaction Products

Methodology:

-

Model System Preparation: An aqueous solution containing D-tagatose and a specific amino acid (e.g., glycine, cysteine) at known concentrations is prepared.[12][14]

-

Heating: The model solution is heated at a specific temperature for a set duration to induce the Maillard reaction.[12]

-

Extraction of Volatiles: Volatile Maillard reaction products (V-MRPs) are extracted from the heated solution using techniques like solvent extraction or solid-phase microextraction (SPME).

-

Analysis: The extracted V-MRPs are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different volatile compounds formed.[14]

Characterization Workflow

The comprehensive characterization of a new batch of this compound typically follows a structured workflow to confirm its identity, purity, and structure.

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound, as a key anomer of D-tagatose, possesses physical and chemical properties that are fundamental to its application as a low-calorie sweetener and potential therapeutic agent. While data specific to the isolated beta-anomer is limited, the understanding of D-tagatose as a whole provides a strong foundation for its use in research and development. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this promising rare sugar. Further research into the specific properties of the individual anomers will undoubtedly contribute to a more comprehensive understanding and broader application of D-tagatose.

References

- 1. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. fao.org [fao.org]

- 5. This compound | C6H12O6 | CID 14408225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 15. benchchem.com [benchchem.com]

Physical and Chemical Properties of D-Tagatose Anomers

An In-depth Technical Guide to the Determination of the Melting Point of beta-D-Tagatopyranose

This technical guide provides a comprehensive overview of the determination of the melting point of this compound, a key physical property for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of reported values.

This compound is an anomer of D-tagatose. The melting point is a crucial indicator of the purity of a crystalline solid. For monosaccharides, the specific anomeric form can influence its physical properties.

Data Presentation

The following table summarizes the reported melting points for D-tagatose and its beta-D-pyranose anomer.

| Compound | Melting Point (°C) | Source |

| This compound | 134.5 | PubChem[1] |

| D-Tagatose (mixture of anomers) | 133 - 137 | The Good Scents Company[2] |

| D-Tagatose | 134 - 137 | Food Standards Australia New Zealand[3] |

| D-Tagatose | 134 | Taylor & Francis Online[4] |

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound. This protocol is based on standard techniques for melting point determination of organic compounds.[5][6][7]

Materials and Apparatus

-

Sample: Finely powdered, dry this compound

-

Capillary tubes: Sealed at one end

-

Melting point apparatus: A calibrated instrument with a heating block and a means of observing the sample.

-

Thermometer: Calibrated and with appropriate precision.

-

Mortar and pestle: For grinding the sample if necessary.

Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[6]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is positioned correctly to accurately measure the temperature of the heating block.

-

-

Heating and Observation:

-

Begin heating the sample. For an unknown sample, a rapid initial heating rate can be used to determine an approximate melting range.

-

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20°C below the expected melting point.

-

Then, slow the heating rate to 1-2°C per minute to ensure thermal equilibrium as the melting point is approached.[5]

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).[5]

-

-

Reporting the Melting Point:

-

The melting point is reported as the range between T1 and T2. A narrow melting point range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[6]

-

Synthesis of D-Tagatose

While not a signaling pathway, the enzymatic synthesis of D-tagatose is a critical process for its production. The following diagrams illustrate the key enzymatic pathways for synthesizing D-tagatose.

Single-Enzyme Synthesis

This workflow illustrates the direct conversion of D-galactose to D-tagatose catalyzed by the enzyme L-arabinose isomerase (L-AI).

Caption: Single-enzyme conversion of D-galactose to D-tagatose.

Dual-Enzyme Synthesis from Lactose

This pathway shows a two-step enzymatic process starting from lactose. Lactose is first hydrolyzed to D-galactose and D-glucose, followed by the isomerization of D-galactose to D-tagatose.[8]

Caption: Dual-enzyme pathway for D-tagatose synthesis from lactose.

Multi-Enzyme Cascade for D-Tagatose Synthesis from Fructose (B13574)

This diagram outlines a more complex, multi-enzyme cascade that converts fructose into D-tagatose through several phosphorylated intermediates.

Caption: Multi-enzyme cascade for D-tagatose synthesis from fructose.

References

- 1. This compound | C6H12O6 | CID 14408225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dextro-(-)-tagatose (mixture of anomers), 87-81-0 [thegoodscentscompany.com]

- 3. foodstandards.gov.au [foodstandards.gov.au]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. scribd.com [scribd.com]

- 8. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]

An In-Depth Technical Guide to the Aqueous Solubility of beta-D-tagatopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of beta-D-tagatopyranose, a naturally occurring ketohexose with significant potential in the food and pharmaceutical industries. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the enzymatic production pathway of D-tagatose.

Quantitative Solubility Data

The solubility of this compound in aqueous solutions is a critical parameter for its application in various fields. The following tables summarize the available quantitative data.

Table 1: Solubility of D-Tagatose in Water at Specific Temperatures

| Temperature (°C) | Solubility | Method |

| 20 | 160 g / 100 mL | Not Specified |

| 21 | 58% (w/w) | Not Specified |

| Room Temperature | >1000 g/L | Not Specified |

Note: The anomeric form (alpha or beta) is not always specified in the literature for solubility measurements. However, in aqueous solutions, D-tagatose exists as an equilibrium mixture of its different forms, including alpha and beta pyranose and furanose forms.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. Two common methods for determining the solubility of carbohydrates like this compound are the gravimetric method and High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the soluble portion of a compound in a saturated solution.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatic water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Beakers

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in a beaker. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Place the beaker in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached. A period of 24 hours is often recommended for sugars.

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter (0.45 µm) to remove any undissolved microcrystals. The filter should also be at the experimental temperature.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or weight of the clear filtrate into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without degrading the tagatose (e.g., 60-70°C).

-

Once the water has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried this compound.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dried tagatose / Volume of filtrate taken) * 100

-

HPLC-RI Method for Solubility Determination

This method offers high precision and the ability to separate and quantify the analyte from potential impurities.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

A refractive index (RI) detector

-

A suitable column for carbohydrate analysis (e.g., an amino-based or ligand-exchange column)

-

An isocratic pump

-

An autosampler

-

-

This compound standard of known purity

-

Distilled or deionized water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade, if required for the mobile phase)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in distilled water.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to create a calibration curve.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at the desired temperature and filter the supernatant.

-

-

Sample Preparation for HPLC Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with distilled water to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase for sugar analysis is a mixture of acetonitrile and water.

-

Equilibrate the system until a stable baseline is achieved on the RI detector.

-

Inject the standard solutions in order of increasing concentration to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution.

-

Record the peak area of the this compound peak in the sample chromatogram.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Visualization of Enzymatic Production of D-Tagatose

D-tagatose can be produced enzymatically from lactose (B1674315), a disaccharide found in milk. This process involves two main enzymatic steps. The following diagram illustrates this workflow.

Caption: Enzymatic conversion of lactose to D-tagatose.

The Sweet Rarity: An In-depth Technical Guide to the Natural Sources and Discovery of D-Tagatose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose, is a monosaccharide that has garnered significant interest in the food, pharmaceutical, and nutraceutical industries. It is a stereoisomer of D-fructose, differing only in the configuration at the C-4 position. With a sweetness profile approximately 92% that of sucrose (B13894) but with only about one-third of the calories, D-tagatose presents a compelling alternative for sugar replacement.[1] Its low glycemic index and potential prebiotic effects further enhance its appeal for health-conscious consumers and for applications in managing metabolic disorders. This technical guide provides a comprehensive overview of the natural occurrence of D-tagatose and the historical and scientific milestones that have shaped our understanding and production of this rare sugar.

Natural Sources of D-Tagatose

D-Tagatose is found in nature, albeit in small quantities, across a range of sources. Its presence is most notable in heat-treated dairy products, certain fruits, and the gum of the tropical tree Sterculia setigera.

Dairy Products

The formation of D-tagatose in dairy products is a result of the heat-induced isomerization of D-galactose, a component of lactose. This process, a manifestation of the Lobry de Bruyn-van Ekenstein transformation, occurs during pasteurization and sterilization.[1] Consequently, D-tagatose can be detected in various commercial dairy products.

| Dairy Product | D-Tagatose Concentration | Reference(s) |

| Sterilized Cow's Milk | 2 - 800 ppm | [2] |

| Milk Powder | 2 - 800 ppm | [2] |

| Yogurt | Traces | [3][4] |

| Cheese | Traces | [5] |

Fruits

Trace amounts of D-tagatose have been identified in several fruits. While not a major component of their free sugar profile, its presence contributes to the overall carbohydrate landscape of these natural products.

| Fruit | D-Tagatose Concentration | Reference(s) |

| Apples | Traces | [4] |

| Oranges | Traces | [4][6] |

| Pineapples | Low levels (up to 3.5 g/kg) | [7] |

| Raisins | Low levels (up to 3.5 g/kg) | [7] |

| Dates | Low levels (up to 3.5 g/kg) | [7] |

Sterculia setigera Gum

One of the most significant natural sources of D-tagatose is the gum exudate from the Sterculia setigera tree, a species native to sub-Saharan Africa. The gum, a complex polysaccharide, yields D-tagatose upon hydrolysis.[8] This discovery was a pivotal moment in the history of D-tagatose research.

The Discovery and Development of D-Tagatose

The journey of D-tagatose from a chemical curiosity to a promising sugar substitute has been marked by key scientific discoveries and entrepreneurial vision.

Early Chemical Synthesis and Identification

The conceptual foundation for the discovery of D-tagatose lies in the Lobry de Bruyn-van Ekenstein transformation , first described in 1885. This base- or acid-catalyzed isomerization of carbohydrates demonstrated the interconversion of aldoses and ketoses.[1][9][10] Building on this principle, D-tagatose was first prepared from D-galactose in 1897.

Isolation from a Natural Source

A significant breakthrough occurred in 1949 when E. L. Hirst and his colleagues successfully isolated D-tagatose from the gum of the Sterculia setigera tree.[11] This was the first time the sugar was identified from a natural product, confirming its existence beyond laboratory synthesis.

The Commercialization Era

The potential of D-tagatose as a low-calorie sweetener was championed by the American engineer and inventor Gilbert V. Levin . In 1988, his company, Biospherics Inc., secured a patent for an inexpensive method to produce D-tagatose, a development that paved the way for its commercialization.[12][13] Levin's interest in alternative sugars was sparked by his work on experiments to detect life on Mars for NASA's Viking missions.[12]

Experimental Protocols

The extraction and quantification of D-tagatose from its natural sources are critical for research and quality control. The following sections detail generalized methodologies for these procedures.

Extraction of D-Tagatose from Dairy Products

Objective: To extract free sugars, including D-tagatose, from a dairy matrix for subsequent analysis.

Methodology:

-

Sample Preparation: Homogenize liquid samples (e.g., milk, yogurt). Solid samples (e.g., cheese, milk powder) should be finely ground.

-

Protein Precipitation and Extraction:

-

Weigh a representative sample (e.g., 5-10 g) into a centrifuge tube.

-

Add an aqueous ethanol (B145695) solution (e.g., 50-80% ethanol) to inhibit enzymatic activity and extract sugars.[10]

-

To precipitate proteins, add Carrez I (potassium ferrocyanide) and Carrez II (zinc sulfate) solutions, or use perchloric acid followed by neutralization.[10]

-

Vortex thoroughly and centrifuge to pellet the precipitated proteins and other solids.

-

-

Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before instrumental analysis.

Extraction of D-Tagatose from Fruits

Objective: To extract free sugars from fruit tissues.

Methodology:

-

Sample Preparation: Homogenize the fruit pulp to a uniform consistency.

-

Ethanolic Extraction:

-

Weigh a known amount of the homogenized fruit pulp (e.g., 10-15 mg of freeze-dried material or a larger amount of fresh material) into a centrifuge tube.[14]

-

Add 80% ethanol and vortex to ensure thorough mixing.[14]

-

Incubate at an elevated temperature (e.g., 80°C) for a defined period (e.g., 20 minutes) to facilitate extraction.[14]

-

Centrifuge to pellet insoluble material.

-

Collect the supernatant. Repeat the extraction process multiple times (e.g., 3-4 times) with fresh ethanol, combining the supernatants.[14]

-

-

Solvent Evaporation and Reconstitution: Evaporate the ethanol from the combined supernatants under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of ultrapure water.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to analysis.

Extraction of D-Tagatose from Sterculia setigera Gum

Objective: To hydrolyze the polysaccharide gum and extract the constituent monosaccharides, including D-tagatose.

Methodology:

-

Gum Purification: The crude gum exudate may contain impurities such as bark. The gum can be purified by dissolving it in water, filtering to remove insoluble material, and then precipitating the gum with ethanol.[15]

-

Acid Hydrolysis:

-

Weigh a known amount of the purified gum into a reaction vessel.

-

Add a solution of a strong acid, such as sulfuric acid (e.g., 1 M H₂SO₄), to hydrolyze the polysaccharide into its constituent monosaccharides.

-

Heat the mixture at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 2-4 hours).

-

-

Neutralization: After hydrolysis, cool the solution and neutralize it with a base, such as barium carbonate or sodium hydroxide, to a pH of approximately 7.

-

Filtration and Cleanup: Centrifuge or filter the neutralized solution to remove the precipitated salts. The resulting solution containing the monosaccharides can be further purified using ion-exchange resins if necessary.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter before analysis.

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Objective: To separate and quantify D-tagatose in the prepared extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Refractive Index Detector (RID)

-

Amino-based or ligand-exchange chromatography column suitable for carbohydrate analysis

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a series of D-tagatose standards of known concentrations in ultrapure water.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered sample extracts into the HPLC system.

-

Quantification: Identify the D-tagatose peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of D-tagatose in the sample by comparing its peak area to the calibration curve.

Conclusion

D-Tagatose, a rare sugar with significant potential as a low-calorie sweetener, is found in small quantities in a variety of natural sources, most notably in heated dairy products and the gum of Sterculia setigera. Its journey from a chemical transformation product to a commercially viable food ingredient is a testament to decades of scientific inquiry and innovation. The methodologies for its extraction and quantification are well-established, providing researchers and drug development professionals with the tools to further explore its properties and applications. As the demand for healthier food options continues to grow, the importance of D-tagatose in the landscape of sugar alternatives is poised to expand.

References

- 1. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]

- 2. foodstandards.gov.au [foodstandards.gov.au]

- 3. pages.jh.edu [pages.jh.edu]

- 4. D-Tagatose as a sucrose substitute and its effect on the physico-chemical properties and acceptability of strawberry-flavored yogurt [agris.fao.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. bonumose.com [bonumose.com]

- 8. fao.org [fao.org]

- 9. oxfordreference.com [oxfordreference.com]

- 10. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]

- 11. 662. The structure of Sterculia setigera gum. Part I. An investigation by the method of paper partition chromatography of the products of hydrolysis of the gum - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. coleparmer.com [coleparmer.com]

- 13. Gilbert Levin - Wikipedia [en.wikipedia.org]

- 14. Extraction of Non-Structural Carbohydrates (Total Soluble Sugars + Starch) in Plant Tissues [protocols.io]

- 15. EP1920063A1 - Process for producing polysaccharide gum - Google Patents [patents.google.com]

The Metabolic Pathway of beta-D-Tagatopyranose in Humans: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Introduction

beta-D-tagatopyranose (commonly referred to as D-tagatose) is a naturally occurring ketohexose, a C-4 epimer of D-fructose. It is found in small quantities in some fruits and dairy products. With a sweetness approximately 92% that of sucrose (B13894) but only one-third of the calories, D-tagatose has garnered significant interest as a low-calorie sweetener and functional food ingredient.[1] Its metabolic fate in humans is distinct from that of common sugars, involving limited intestinal absorption and a unique hepatic pathway, which contributes to its low caloric value and potential health benefits, including anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the metabolic pathway of D-tagatose in humans, supported by quantitative data, detailed experimental methodologies, and visual representations of the core pathways.

Metabolic Pathway of D-Tagatose

The metabolism of D-tagatose in humans can be divided into three main stages: intestinal absorption, hepatic metabolism of the absorbed fraction, and fermentation of the unabsorbed fraction in the colon.

Intestinal Absorption

Unlike glucose and fructose (B13574) which are readily absorbed, D-tagatose is only partially absorbed in the small intestine. Studies in humans have shown that approximately 20-25% of ingested D-tagatose is absorbed.[2][3] The remaining 75-80% transits to the large intestine.[4]

The mechanism of D-tagatose absorption is believed to be mediated by the glucose transporter type 5 (GLUT5), which is also responsible for fructose transport.[1][5][6] This is supported by studies in rats where D-tagatose absorption was observed to be transported via GLUT5, but not the sodium-dependent glucose cotransporter 1 (SGLT1).[1][5][6]

Hepatic Metabolism

The absorbed D-tagatose is primarily metabolized in the liver in a pathway analogous to that of fructose.[7]

-

Phosphorylation: The first and rate-limiting step is the phosphorylation of D-tagatose to D-tagatose-1-phosphate by the enzyme fructokinase (also known as ketohexokinase).[5][7][8] This step traps D-tagatose within the hepatocytes.

-

Cleavage: D-tagatose-1-phosphate is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GA3P).[7][9] These intermediates then enter the glycolytic or gluconeogenic pathways.

-

Modulation of Glycogen (B147801) Metabolism: D-tagatose-1-phosphate has been shown to have a regulatory role in hepatic glucose metabolism. It acts as an inhibitor of glycogen phosphorylase, the enzyme responsible for glycogenolysis (the breakdown of glycogen to glucose).[5] Concurrently, it stimulates glucokinase, which leads to the phosphorylation of glucose to glucose-6-phosphate, a key precursor for glycogen synthesis.[5][7] This dual action results in a net increase in liver glycogen stores.[5][7]

Colonic Fermentation and GLP-1 Secretion

The majority of ingested D-tagatose (75-80%) that is not absorbed in the small intestine undergoes fermentation by the gut microbiota in the colon.[3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate.[3] These SCFAs are a significant energy source for colonocytes and have systemic metabolic effects.

A key consequence of the presence of unabsorbed D-tagatose and the subsequent SCFA production in the distal gut is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.[1][5][6] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying, all of which contribute to improved glycemic control. The stimulation of GLP-1 secretion is thought to occur via two primary mechanisms:

-

Direct sensing by L-cells: Ketohexoses, including D-tagatose, may be directly sensed by L-cells.

-

SCFA-mediated signaling: SCFAs produced from D-tagatose fermentation can bind to G-protein coupled receptors, specifically GPR41 (FFAR3) and GPR43 (FFAR2), on the surface of L-cells, triggering GLP-1 release.[3][4][10][11][12]

Quantitative Data

The following tables summarize the key quantitative data related to the metabolism and physiological effects of this compound in humans.

| Parameter | Value | Species | Reference |

| Absorption | |||

| Small Intestinal Absorption | 20-25% | Human | [2][3] |

| Hepatic Metabolism | |||

| Increase in Serum Uric Acid (30g dose) | ~17% (transient) | Human | [8] |

| Reduction in Hepatic ATP (30g dose) | ~12% (transient) | Human | [8] |

| Enzyme Inhibition | |||

| Sucrase Inhibition (Ki) | Between 7.5 mM (D-sorbose) and 60.8 mM (L-sorbose) | Rat | [5] |

| Physiological Effects | |||

| Caloric Value (relative to sucrose) | ~33% | Human | [1] |

| Sweetness (relative to sucrose) | 92% | Human | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of D-tagatose metabolism.

Determination of Intestinal Absorption via Ileostomy Study

Objective: To directly measure the amount of D-tagatose absorbed in the small intestine.

Methodology:

-

Subjects: Human volunteers who have undergone an ileostomy.

-

Procedure:

-

Subjects consume a standardized diet for a set period.

-

A known amount of D-tagatose (e.g., 15 grams) is incorporated into the diet.

-

All ileal effluent is collected for a specified period (e.g., 24 hours).

-

The concentration of D-tagatose in the effluent is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The apparent absorption is calculated by subtracting the amount of D-tagatose recovered in the ileal effluent from the total amount ingested.

-

In Vivo Assessment of Hepatic Metabolism using 31P-Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively measure the intracellular concentrations of phosphorylated metabolites, ATP, and inorganic phosphate (Pi) in the liver following D-tagatose ingestion.

Methodology:

-

Instrumentation: A whole-body MRI scanner (e.g., 1.5T or 3T) equipped for 31P spectroscopy.

-

Procedure:

-

A baseline 31P-MRS spectrum of the liver is acquired.

-

The subject ingests a solution containing a defined dose of D-tagatose (e.g., 30 grams).

-

Serial 31P-MRS spectra are acquired at regular intervals post-ingestion (e.g., every 15-30 minutes for several hours).

-

The spectra are processed to identify and quantify the peaks corresponding to D-tagatose-1-phosphate, ATP (α, β, and γ phosphates), and Pi.

-

Changes in the concentrations of these metabolites over time are analyzed to determine the kinetics of D-tagatose phosphorylation and its impact on hepatic energy status.

-

In Vitro Assay for Intestinal Disaccharidase Inhibition

Objective: To determine the inhibitory effect of D-tagatose on the activity of sucrase and maltase.

Methodology:

-

Enzyme Source: Commercially available sucrase (from Leuconostoc mesenteroides or other sources) and maltase (from Saccharomyces cerevisiae or other sources), or a preparation of intestinal brush border membrane vesicles.

-

Procedure:

-

A reaction mixture is prepared containing a phosphate buffer (e.g., 100 mM, pH 7.0), the enzyme, and varying concentrations of D-tagatose (the inhibitor).

-

The reaction is initiated by adding the substrate (sucrose for sucrase, maltose (B56501) for maltase) at a known concentration.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is terminated (e.g., by heat inactivation).

-

The amount of glucose produced is quantified using a glucose oxidase-based assay.

-

The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using kinetic models (e.g., Lineweaver-Burk or Dixon plots).

-

Measurement of GLP-1 Secretion in Response to D-Tagatose

Objective: To quantify the effect of D-tagatose on the secretion of GLP-1.

Methodology (In Vivo - Human):

-

Subjects: Healthy human volunteers or patients with type 2 diabetes.

-

Procedure:

-

An indwelling catheter is placed for repeated blood sampling.

-

A baseline blood sample is drawn.

-

Subjects ingest a test meal or beverage containing a specified dose of D-tagatose.

-

Blood samples are collected at regular intervals post-ingestion (e.g., 15, 30, 60, 90, 120, 180 minutes).

-

Blood is collected in tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.

-

Plasma is separated by centrifugation.

-

Active GLP-1 concentrations in the plasma samples are measured using a commercially available ELISA kit.

-

Mandatory Visualizations

Caption: Metabolic pathway of this compound in humans.

Caption: GLP-1 secretion signaling pathway induced by D-tagatose.

References

- 1. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose, and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Short-Chain Fatty Acids Stimulate Glucagon-Like Peptide-1 Secretion via the G-Protein–Coupled Receptor FFAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

D-Tagatose: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tagatose, a naturally occurring ketohexose, is emerging as a functional food ingredient and potential therapeutic agent with significant biological activities. This technical guide provides an in-depth analysis of the metabolic fate, physiological effects, and mechanisms of action of D-tagatose. With approximately 92% of the sweetness of sucrose (B13894) but only one-third of the calories, D-tagatose presents a compelling alternative for glycemic control and weight management.[1] Its biological activities are multifaceted, primarily revolving around its anti-hyperglycemic and prebiotic effects. This guide summarizes key quantitative data from clinical trials, details experimental protocols for investigating its activity, and provides visual representations of its metabolic and signaling pathways to support further research and development.

Introduction

D-tagatose is a rare sugar, an epimer of D-fructose, found in small quantities in some fruits and dairy products.[1] Unlike sucrose, which is readily digested and absorbed, D-tagatose is only partially absorbed in the small intestine (approximately 15-20%).[1] The majority of ingested D-tagatose travels to the large intestine, where it is fermented by the gut microbiota.[1] This unique metabolic fate underpins its low caloric value and significant portion of its biological effects. The United States Food and Drug Administration (FDA) has designated D-tagatose as Generally Recognized as Safe (GRAS), paving the way for its use in various food and pharmaceutical applications.[2]

Metabolic Fate and Pharmacokinetics

The metabolic journey of D-tagatose is distinct from that of common sugars.

-

Limited Absorption: Only about 15-20% of ingested D-tagatose is absorbed in the small intestine.[1]

-

Hepatic Metabolism: The absorbed portion is primarily metabolized in the liver via a pathway analogous to fructose (B13574) metabolism. It is first phosphorylated to D-tagatose-1-phosphate by fructokinase, then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GA3P), which are intermediates of glycolysis.[1]

-

Colonic Fermentation: The unabsorbed 80-85% of D-tagatose is fermented by the colonic microbiota into short-chain fatty acids (SCFAs), such as butyrate (B1204436), which are then absorbed and utilized by the body.[1][3]

Biological Activities and Mechanisms of Action

D-tagatose exerts its biological effects through several mechanisms, primarily impacting blood glucose control and gut health.

Anti-Hyperglycemic Effects

Clinical studies have consistently demonstrated the ability of D-tagatose to improve glycemic control.

-

Inhibition of Intestinal Disaccharidases: D-tagatose acts as a competitive inhibitor of intestinal sucrase and maltase, enzymes responsible for the breakdown of sucrose and maltose.[1] This inhibition slows the absorption of glucose, leading to a blunted postprandial glycemic response.[1][4]

-

Modulation of Hepatic Glucose Metabolism: D-tagatose has been shown to influence hepatic glucose metabolism by promoting glycogen (B147801) synthesis.[5] The intermediate of tagatose metabolism, tagatose-1-phosphate, promotes the activity of glucokinase, leading to increased phosphorylation of glucose and its subsequent storage as glycogen.[6] It also inhibits glycogen phosphorylase, preventing the breakdown of glycogen.[6]

Prebiotic Effects and Gut Microbiome Modulation

The fermentation of D-tagatose in the colon leads to significant changes in the gut microbiome and the production of beneficial metabolites.

-

Stimulation of Beneficial Bacteria: D-tagatose has been shown to selectively promote the growth of beneficial gut bacteria, such as Lactobacillus.[3]

-

Production of Short-Chain Fatty Acids (SCFAs): Fermentation of D-tagatose results in the production of SCFAs, particularly butyrate.[3] Butyrate is a primary energy source for colonocytes and has been associated with various health benefits, including anti-inflammatory effects and improved gut barrier function.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials investigating the effects of D-tagatose on various physiological parameters.

Table 1: Effect of D-Tagatose on Glycemic Control

| Study Population | Dosage | Duration | Change in HbA1c | Change in Fasting Blood Glucose | Reference |

| Type 2 Diabetic Patients | 15 g TID | 10 months | Statistically significant reduction compared to placebo (p<0.0001 at 10 months) | Statistically significant reduction compared to placebo (p=0.0079 at 10 months) | [2] |

| Mild Type 2 Diabetic Patients | 5.0 g TID | 6 months | Minimal dose required to reduce HbA1c | No significant reduction | [7] |

| Mild Type 2 Diabetic Patients | 7.5 g TID | 6 months | Greatest reduction in HbA1c among tested doses | Reductions from baseline at 3 and 6 months | [7] |

Table 2: Effect of D-Tagatose on Body Weight

| Study Population | Dosage | Duration | Change in Body Weight | Reference |

| Mild Type 2 Diabetic Patients | 5.0 g TID | 6 months | Dose-dependent reduction | [7] |

| Mild Type 2 Diabetic Patients | 7.5 g TID | 6 months | Greatest reduction in body weight | [7] |

| Type 2 Diabetic Patients | 15 g TID | 10 months | No significant difference compared to placebo | [2] |

Table 3: Effect of D-Tagatose on Gut Microbiota and Short-Chain Fatty Acids

| Study Population | Dosage | Duration | Effect on Gut Microbiota | Effect on SCFAs | Reference |

| Healthy Men and Women | 7.5 g or 12.5 g daily | 2 weeks | Increased numbers of fecal lactobacilli in men (high-tagatose group) | Increased butyrate production | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activity of D-tagatose.

In Vivo Study of Glycemic Response (Oral Glucose Tolerance Test - OGTT)

Objective: To assess the effect of D-tagatose on the postprandial blood glucose response to a glucose challenge.

Protocol:

-

Subjects: Recruit healthy volunteers or individuals with type 2 diabetes.

-

Randomization: Randomly assign subjects to a treatment group (D-tagatose) or a placebo group.

-

Fasting: Instruct subjects to fast overnight (8-12 hours) before the test.

-

Baseline Blood Sample: Collect a baseline blood sample to measure fasting glucose and insulin (B600854) levels.

-

Intervention: Administer a standardized dose of D-tagatose (e.g., 15 g) or placebo dissolved in water.

-

Glucose Challenge: After a specified time (e.g., 30 minutes), administer a standard oral glucose solution (e.g., 75 g).

-

Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Analysis: Analyze blood samples for glucose and insulin concentrations.

-

Data Interpretation: Compare the area under the curve (AUC) for glucose and insulin between the D-tagatose and placebo groups to determine the effect on glycemic response.

In Vitro Fermentation of D-Tagatose by Gut Microbiota

Objective: To investigate the fermentation of D-tagatose by human fecal microbiota and the resulting production of short-chain fatty acids.

Protocol:

-

Fecal Sample Collection: Collect fresh fecal samples from healthy human donors.

-

Slurry Preparation: Prepare a fecal slurry by homogenizing the fecal sample in an anaerobic buffer.

-

Incubation: In an anaerobic chamber, incubate the fecal slurry with D-tagatose at a specific concentration. Include a control with no substrate.

-

Time-Course Sampling: Collect samples from the incubation mixture at different time points (e.g., 0, 6, 12, 24 hours).

-

SCFA Analysis: Analyze the collected samples for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography.

-

Microbiota Analysis: Analyze the microbial composition of the samples at the beginning and end of the fermentation using techniques like 16S rRNA gene sequencing.

-

Data Analysis: Compare the changes in SCFA concentrations and microbial composition between the D-tagatose and control groups.

In Vitro Inhibition of Intestinal Disaccharidases (Sucrase Assay)

Objective: To determine the inhibitory effect of D-tagatose on the activity of sucrase.

Protocol:

-

Enzyme Source: Prepare a crude enzyme extract containing sucrase from the small intestine of a suitable animal model (e.g., rat) or use a commercially available sucrase enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer solution (e.g., phosphate buffer, pH 6.8), the sucrase enzyme, and varying concentrations of D-tagatose (the inhibitor).

-

Substrate Addition: Initiate the reaction by adding a known concentration of sucrose (the substrate).

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., by boiling or adding a strong acid/base).

-

Glucose Measurement: Measure the amount of glucose produced from the hydrolysis of sucrose using a glucose oxidase-peroxidase assay or a similar method.

-

Inhibition Calculation: Calculate the percentage of sucrase inhibition by comparing the enzyme activity in the presence of D-tagatose to the activity in its absence. Determine the IC50 value (the concentration of D-tagatose that causes 50% inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic and signaling pathways influenced by D-tagatose, as well as a typical experimental workflow.

Caption: Metabolic fate of ingested D-tagatose.

Caption: Anti-hyperglycemic mechanisms of D-tagatose.

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Safety and Tolerability

D-tagatose is generally well-tolerated.[2] However, due to its limited absorption, excessive consumption (typically above 30 grams in a single dose) can lead to gastrointestinal side effects such as flatulence, bloating, and laxation, similar to other poorly absorbed carbohydrates.[2]

Conclusion and Future Directions

D-tagatose exhibits a unique combination of properties that make it a promising ingredient for functional foods and a potential therapeutic agent for managing metabolic disorders. Its dual action of reducing postprandial hyperglycemia and promoting a healthy gut microbiome through prebiotic effects warrants further investigation. Future research should focus on long-term clinical trials to further elucidate its efficacy and safety in diverse populations, as well as mechanistic studies to fully unravel its molecular targets and signaling pathways. The development of cost-effective production methods will also be crucial for its widespread adoption in the food and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 5. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scholars.uky.edu [scholars.uky.edu]

D-Tagatose: A Functional Low-Calorie Sweetener - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tagatose (B3328093), a naturally occurring monosaccharide and a stereoisomer of D-fructose, is emerging as a functional low-calorie sweetener with significant potential in the food and pharmaceutical industries.[1][2][3] With approximately 92% the sweetness of sucrose (B13894) but only 38% of the calories, it offers a favorable taste profile with distinct metabolic advantages.[2][4] This technical guide provides an in-depth overview of D-tagatose, encompassing its physicochemical properties, production methodologies, metabolic fate, and key functional benefits, including its anti-hyperglycemic and prebiotic effects. Detailed experimental protocols and visual representations of metabolic and signaling pathways are included to support further research and development.

Physicochemical Properties

D-tagatose is a white, crystalline, odorless, and non-hygroscopic ketohexose.[5][6] Its molecular formula is C6H12O6, and it has a molecular weight of 180.16 g/mol .[2][7] A comprehensive summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Sweetness (relative to sucrose) | 92% | [2][3][4][8] |

| Caloric Value (USA) | 1.5 kcal/g | [8][9][10][11] |

| Caloric Value (EU) | 2.4 kcal/g | [9][10][11] |

| Glycemic Index (GI) | 3 | [2][9][10][11] |

| Melting Point | 133-137 °C | [2][5][11] |

| Solubility in Water (20°C) | 160 g/100 ml | [5][11] |

| Solubility in Ethanol (22°C) | 0.02 g/100 ml | [5] |

| pH Stability Range | 3-7 | [8] |

Production of D-Tagatose

D-tagatose can be produced through both chemical and enzymatic methods, with the latter being favored due to milder reaction conditions and fewer by-products.[8]

Chemical Synthesis

The primary chemical method involves the isomerization of D-galactose under alkaline conditions using a catalyst such as calcium hydroxide.[2][5][8] This process forms a D-tagatose-calcium complex, from which D-tagatose is liberated by acid neutralization and subsequently purified.[5][8]

Enzymatic Synthesis

Enzymatic production is the preferred route for large-scale, food-grade D-tagatose. The most common method utilizes L-arabinose isomerase to convert D-galactose to D-tagatose.[12] The D-galactose is typically derived from the enzymatic hydrolysis of lactose (B1674315), a readily available substrate from whey.[12]

Experimental Protocols

Enzymatic Production of D-Tagatose from Lactose

This protocol outlines a two-step enzymatic process for the production of D-tagatose from lactose.

Step 1: Enzymatic Hydrolysis of Lactose

-

Substrate Preparation: Prepare a solution of lactose (e.g., from whey permeate) at a concentration of 100-200 g/L in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0).

-

Enzyme Addition: Add β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis) to the lactose solution. The enzyme concentration should be optimized based on the specific activity of the preparation.

-

Incubation: Incubate the mixture at the optimal temperature for the chosen β-galactosidase (typically 30-50°C) with gentle agitation.

-

Monitoring: Monitor the hydrolysis of lactose into D-glucose and D-galactose over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Termination: Once the desired level of hydrolysis is achieved (typically >90%), the reaction can be stopped by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

Step 2: Isomerization of D-Galactose to D-Tagatose

-

Enzyme and Cofactor Preparation: Prepare a solution of L-arabinose isomerase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). If required by the specific enzyme, add a metal cofactor such as Mn2+ (e.g., 1 mM).

-

Reaction Setup: Add the L-arabinose isomerase solution to the D-galactose-containing hydrolysate from Step 1.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the L-arabinose isomerase (typically 50-65°C) with gentle agitation.

-

Monitoring: Monitor the conversion of D-galactose to D-tagatose using HPLC. The conversion typically reaches an equilibrium of around 30-40%.

-

Purification: After the reaction, D-tagatose can be purified from the mixture containing residual D-galactose and D-glucose using chromatographic techniques such as ion-exchange chromatography.[5]

Analysis of D-Tagatose by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of D-tagatose in production mixtures and final products.

-

Column: Amino-based column (e.g., Shodex Asahipak NH2P-50 4E) or a column with L19 packing material.[10]

-

Mobile Phase: Acetonitrile/water gradient (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detector: Refractive Index (RI) Detector.

-

Standard Preparation: Prepare standard solutions of D-tagatose, D-galactose, D-glucose, and lactose in the mobile phase at known concentrations.

-

Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using the standard solutions to determine the concentration of each sugar in the sample based on peak area.

Metabolic Fate and Functional Properties

Metabolism of D-Tagatose

Unlike sucrose, D-tagatose is poorly absorbed in the small intestine, with only about 20% being absorbed.[8][13] The absorbed portion is primarily metabolized in the liver via a pathway similar to fructose, where it is phosphorylated to D-tagatose-1-phosphate.[13] The majority (around 80%) of ingested D-tagatose passes to the large intestine, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as butyrate.[1][13]

Anti-Hyperglycemic Effects

D-tagatose exhibits significant anti-hyperglycemic properties, making it a promising sweetener for individuals with diabetes.[14] Its low glycemic index of 3 indicates a minimal impact on blood glucose levels.[9][10][11] The mechanisms behind this effect are multifaceted:

-

Inhibition of Intestinal Disaccharidases: D-tagatose can inhibit the activity of intestinal enzymes like sucrase and maltase, which are responsible for breaking down dietary carbohydrates into absorbable monosaccharides.[1][13] This slows down carbohydrate digestion and absorption, leading to a blunted postprandial glycemic response.[1][13]

-

Hepatic Glycogen (B147801) Synthesis: The metabolism of D-tagatose in the liver can lead to an increase in glycogen synthesis.[15] Intermediates of tagatose metabolism, such as tagatose-1-phosphate, can promote the activity of glucokinase, which in turn stimulates the conversion of glucose to glycogen.[15]

-

Stimulation of GLP-1 Secretion: Some studies suggest that D-tagatose can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion.[14]

Prebiotic Effects

The fermentation of unabsorbed D-tagatose in the large intestine has a beneficial impact on the gut microbiome.[9] It selectively stimulates the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, and increases the production of SCFAs like butyrate.[9][16] These effects contribute to improved gut health and may have systemic anti-inflammatory benefits.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Abilities of Rare Sugar Members to Release Glucagon-like Peptide-1 and Suppress Food Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High resolution and high throughput analytical methods for d-tagatose and process related impurities using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discriminant and Simultaneous HPLC Analysis of Reducing and Non-reducing Monosaccharides on a Polyethyleneimine-attached Hydrophilic Interaction Liquid Chromatography Column [jstage.jst.go.jp]

- 6. Current studies on biological tagatose production using L-arabinose isomerase: a review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]

- 8. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shodex.com [shodex.com]

- 11. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Prebiotic Potential of D-Tagatose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tagatose (B3328093), a naturally occurring ketohexose and a stereoisomer of D-fructose, is emerging as a functional food ingredient with significant prebiotic properties. Unlike traditional carbohydrates, D-tagatose is only partially absorbed in the small intestine, allowing a substantial portion to reach the colon. Here, it is selectively fermented by the gut microbiota, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), and modulating the composition of the microbial community. This guide provides a comprehensive technical overview of the prebiotic effects of D-tagatose, detailing its mechanism of action, impact on gut microbiota, and its potential therapeutic applications in gut health. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action: From Ingestion to Fermentation

D-Tagatose's prebiotic activity stems from its limited absorption in the upper gastrointestinal tract. Only 15-20% of ingested D-tagatose is absorbed in the small intestine.[1] The remaining 80-85% travels to the large intestine, where it becomes a substrate for microbial fermentation.[1] This selective fermentation by colonic bacteria is the cornerstone of its health benefits.

The primary products of this fermentation are SCFAs, including butyrate (B1204436), propionate (B1217596), and acetate.[2] Butyrate, in particular, is a key energy source for colonocytes and has been shown to have anti-inflammatory and gut barrier-enhancing properties.[3][4][5] Studies have demonstrated that consumption of D-tagatose leads to a significant increase in the production of butyrate.[3][6] This modulation of the gut environment and production of beneficial metabolites underpins the prebiotic classification of D-tagatose.

Impact on Gut Microbiota Composition

D-tagatose selectively stimulates the growth of beneficial gut bacteria. Several in vivo and in vitro studies have confirmed its positive effect on specific genera. Most notably, D-tagatose consumption has been linked to an increase in the population of Lactobacillus.[3][6][7] This bifidogenic effect contributes to a healthier gut microbial balance by promoting commensal bacteria and potentially inhibiting the growth of pathogenic species.[8]

In a study involving healthy men and women, the daily consumption of 12.5g of D-tagatose resulted in increased numbers of fecal lactobacilli in men.[3][6] Animal studies have also shown that D-tagatose can modulate gut microbiota dysbiosis associated with conditions like ulcerative colitis.[2]

Quantitative Data from Preclinical and Clinical Studies

The prebiotic effects of D-tagatose have been quantified in various studies. The following tables summarize key findings from human, animal, and in vitro experiments.

Table 1: Human Clinical Trials on the Prebiotic Effects of D-Tagatose

| Study (Year) | Dosage | Duration | Key Quantitative Outcomes | Reference |

| Venema et al. (2005) | 7.5 g/day and 12.5 g/day | 2 weeks | 12.5 g/day group: Increased fecal lactobacilli counts (in men). Increased in vitro butyrate production from fecal slurries for all tagatose groups. | [3][6] |

| Van den Abbeele et al. (2023) | Not specified | Ex vivo | Increased bacterial density. Increased butyrate production in healthy subjects; increased propionate in T2D subjects. | [9] |

Table 2: Animal Studies on D-Tagatose and Gut Health

| Study (Year) | Animal Model | Dosage | Duration | Key Quantitative Outcomes | Reference |

| Wang et al. (2025) | DSS-induced colitis in mice | Not specified | Not specified | Increased colon length, decreased Disease Activity Index (DAI). Enhanced expression of tight junction proteins (ZO-1, Occludin). Increased SCFA content. | [2] |

| Lærke & Jensen (1999) | Pigs | 10% of diet | 18 days | Reduced pH in cecum and proximal colon. Increased concentrations of propionate, butyrate, and valerate. |

Table 3: In Vitro Fermentation Studies

| Study (Year) | Model | Substrate Concentration | Duration | Key Quantitative Outcomes | Reference |

| Venema et al. (2005) | In vitro model of large intestine | Not specified | Not specified | Increased Lactobacilli populations. Increased butyrate production. | [3][6] |

| Bertelsen et al. (2001) | Screening of 174 bacterial strains | 1% D-tagatose medium | 48 hours | Fermentation observed in Enterococcus faecalis, Enterococcus faecium, and Lactobacillus strains. No fermentation by Bifidobacterium strains. | [10] |

Signaling Pathways and Gut Barrier Function

The fermentation of D-tagatose and subsequent production of butyrate have a direct impact on intestinal epithelial cell signaling, enhancing gut barrier integrity. Butyrate serves as a signaling molecule that can upregulate the expression of tight junction proteins, such as Zonula Occludens-1 (ZO-1) and Occludin.[2] These proteins are critical for maintaining the seal between adjacent epithelial cells, preventing the translocation of harmful luminal contents into the bloodstream.

By promoting the expression of these proteins, D-tagatose helps to fortify the intestinal barrier, a mechanism that is crucial for preventing and attenuating inflammatory conditions like ulcerative colitis.[2][5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies investigating the prebiotic properties of D-tagatose.

Protocol: Human Intervention Study (Adapted from Venema et al., 2005)

-

Objective: To determine the effect of D-tagatose consumption on fecal microbiota composition, SCFA production, and gastrointestinal tolerance in healthy adults.[3][6]

-

Study Design: Randomized, placebo-controlled, double-blind, five-way cross-over.[3][6]

-

Intervention: Subjects consumed 30g of raspberry jam daily at breakfast for five 2-week periods. The jam contained one of the following:

-

15.1 g sucrose (B13894) (Negative Control)

-

7.5 g D-tagatose (Low-dose)

-

12.5 g D-tagatose (High-dose)

-

7.8 g fructo-oligosaccharides (FOS) (Positive Control)

-

7.6 g D-tagatose + 7.5 g FOS (Combination)

-

-

Primary Outcome Measures:

-

Fecal microbiota composition (analyzed via cultivation techniques).

-

Fecal SCFA concentrations (analyzed via gas chromatography).

-

Gastrointestinal complaints (assessed via questionnaires).

-

-

Analytical Methods: Fecal samples were collected at the end of each 2-week period for microbiota and SCFA analysis. Blood samples were taken to evaluate safety parameters.[3][6]